ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Overview
Description
Ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves a multi-step process. One common method includes the regio-controlled Sonogashira-type coupling of 2,6-dibromopyrazolo[1,5-a]pyrimidine with a wide range of terminal alkynes. This reaction proceeds smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the positions where functional groups are attached.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
Ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has a wide range of scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique photophysical properties make it a candidate for use in optical applications, such as fluorescent probes and sensors.
Biological Research: It is used in studies related to enzyme inhibition and as a scaffold for designing new drugs with improved efficacy and selectivity.
Mechanism of Action
The mechanism of action of ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the CDK2 enzyme, which plays a crucial role in cell cycle regulation . By inhibiting this enzyme, the compound can effectively halt the proliferation of cancer cells. The molecular targets and pathways involved in its action are still under investigation, but its ability to modulate key biological processes makes it a promising candidate for further research.
Comparison with Similar Compounds
Ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family, such as:
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile: This compound shares a similar core structure but differs in its functional groups, leading to variations in its chemical reactivity and biological activity.
Pyrazolo-pyrido-pyrimidine: Another related compound that has been studied for its antimicrobial activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 112158-56-2) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, including antibacterial, antiviral, and anticancer properties, supported by recent research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 233.25 g/mol. The structure features a pyrazole ring fused with a pyrimidine ring, which is critical for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. In one study, various derivatives were synthesized and tested against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound demonstrated significant antibacterial activity with a bactericidal effect comparable to standard antibiotics like Erythromycin and Amikacin .
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison Antibiotic |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Erythromycin (16 µg/mL) |
Pseudomonas aeruginosa | 64 µg/mL | Amikacin (32 µg/mL) |
Antiviral Activity
The antiviral properties of pyrazolo[1,5-a]pyrimidines have also been investigated. This compound has shown inhibitory effects against hepatitis C virus (HCV) and other viral pathogens. Studies indicate that certain derivatives exhibit low cytotoxicity while maintaining high selectivity indexes against HCV, suggesting their potential as antiviral agents .
Table 2: Antiviral Activity Against HCV
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
Ethyl 6-acetyl-7-methylpyrazolo... | 2.5 | >20 |
Reference Compound | 0.5 | >40 |
Anticancer Activity
In addition to antibacterial and antiviral activities, this compound has been evaluated for its anticancer properties. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in tumor growth. The compound's ability to modulate signaling pathways associated with cancer progression makes it a promising candidate for further development in cancer therapy .
Case Study: Apoptosis Induction in Cancer Cells
A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in:
- Increased levels of pro-apoptotic factors : BAX and cytochrome c.
- Decreased levels of anti-apoptotic factors : Bcl-2.
- Cell cycle arrest at the G2/M phase.
Properties
IUPAC Name |
ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-4-18-12(17)10-6-14-15-7(2)9(8(3)16)5-13-11(10)15/h5-6H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKIUSCSHZCQKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC(=C(N2N=C1)C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348966 | |
Record name | ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5626-70-0 | |
Record name | ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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